molecular formula C10H11FSi B14650814 Fluoro-dimethyl-(2-phenylethynyl)silane CAS No. 42591-61-7

Fluoro-dimethyl-(2-phenylethynyl)silane

Cat. No.: B14650814
CAS No.: 42591-61-7
M. Wt: 178.28 g/mol
InChI Key: JBLGVGKEZWHBDW-UHFFFAOYSA-N
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Description

Fluoro-dimethyl-(2-phenylethynyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a fluorine atom, two methyl groups, and a 2-phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluoro-dimethyl-(2-phenylethynyl)silane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with a phenylethynyl lithium reagent, followed by fluorination using a suitable fluorinating agent such as hydrogen fluoride or a fluorine gas source. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the efficient handling of reactive intermediates and the optimization of reaction parameters to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Fluoro-dimethyl-(2-phenylethynyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can yield silane derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed under mild conditions.

Major Products

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Fluoro-dimethyl-(2-phenylethynyl)silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential use in the modification of biomolecules.

    Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of fluoro-dimethyl-(2-phenylethynyl)silane involves its ability to form stable bonds with various substrates. The silicon atom can engage in nucleophilic substitution reactions, allowing the compound to modify surfaces or molecules. The phenylethynyl group provides additional reactivity, enabling the formation of π-conjugated systems that can interact with other chemical entities.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl-(2-phenylethynyl)silane: Lacks the fluorine atom, resulting in different reactivity and properties.

    Fluoro-dimethyl-(2-phenylethynyl)germane: Contains a germanium atom instead of silicon, leading to variations in chemical behavior.

    Trimethyl-(2-phenylethynyl)silane: Contains an additional methyl group, affecting its steric and electronic properties.

Uniqueness

Fluoro-dimethyl-(2-phenylethynyl)silane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where fluorine’s influence on chemical behavior is desired.

Properties

CAS No.

42591-61-7

Molecular Formula

C10H11FSi

Molecular Weight

178.28 g/mol

IUPAC Name

fluoro-dimethyl-(2-phenylethynyl)silane

InChI

InChI=1S/C10H11FSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

JBLGVGKEZWHBDW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C#CC1=CC=CC=C1)F

Origin of Product

United States

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